
3-(1,3-Benzodioxol-5-yl)-1-(2-naphthyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzodioxol-5-yl)-1-(2-naphthyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-1-(2-naphthyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-benzodioxole-5-carbaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-1-(2-naphthyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, sulfonated, and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and organic electronic materials.
Wirkmechanismus
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-1-(2-naphthyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to changes in cellular processes like inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one
- 3-(3,4-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one
- 3-(4-Hydroxyphenyl)-1-(2-naphthyl)prop-2-en-1-one
Uniqueness
3-(1,3-Benzodioxol-5-yl)-1-(2-naphthyl)prop-2-en-1-one is unique due to the presence of the benzodioxole moiety, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
52601-57-7 |
|---|---|
Molekularformel |
C20H14O3 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H14O3/c21-18(17-8-7-15-3-1-2-4-16(15)12-17)9-5-14-6-10-19-20(11-14)23-13-22-19/h1-12H,13H2/b9-5+ |
InChI-Schlüssel |
UIASZIZNIOGSLS-WEVVVXLNSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


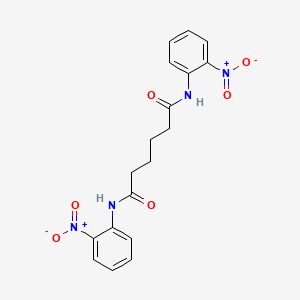
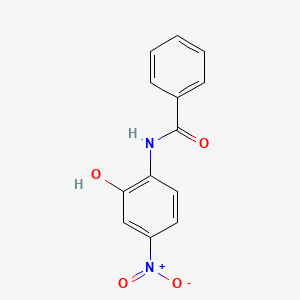
![Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol](/img/structure/B11956610.png)
![1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)

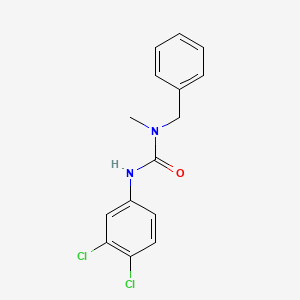

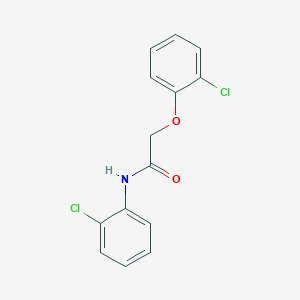
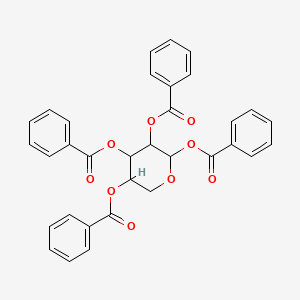
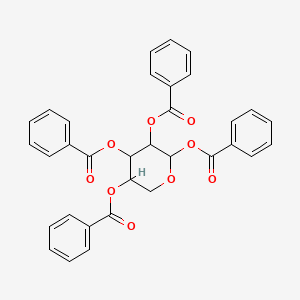
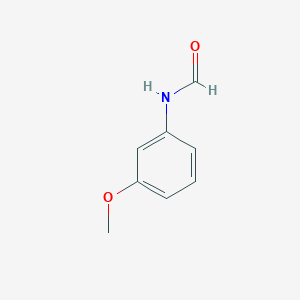

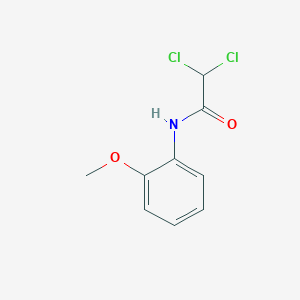
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)
